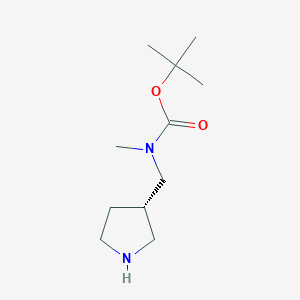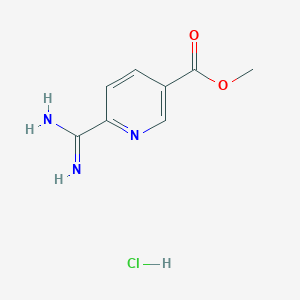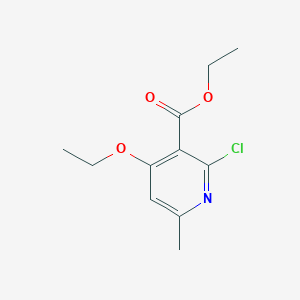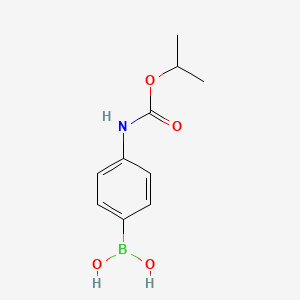
Ácido 4-(isopropoxicarbonilamino)fenilborónico
Descripción general
Descripción
4-(Isopropoxycarbonylamino)phenylboronic acid is a chemical compound with the molecular formula C10H14BNO4. It is a boronic acid derivative that contains an isopropoxycarbonylamino group attached to a phenylboronic acid core
Aplicaciones Científicas De Investigación
4-(Isopropoxycarbonylamino)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Phenylboronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is often utilized in various sensing applications .
Mode of Action
The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . This allows it to form reversible covalent bonds with diols and strong Lewis bases .
Biochemical Pathways
Phenylboronic acids are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the phenylboronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Pharmacokinetics
The ADME properties of phenylboronic acids can vary widely depending on their specific structure. Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride .
Result of Action
The result of the action of phenylboronic acids can vary depending on their specific use. For example, in Suzuki–Miyaura cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of phenylboronic acids can be influenced by various environmental factors. For example, the rate of Suzuki–Miyaura cross-coupling reactions can be affected by the temperature, the presence of a catalyst, and the pH of the reaction environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxycarbonylamino)phenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl carbamate under specific reaction conditions. The process may require the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Isopropoxycarbonylamino)phenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The reactions can yield various products depending on the reagents and conditions used. For example, oxidation may produce phenylboronic acid derivatives, while reduction may result in the formation of corresponding boronic acid esters.
Comparación Con Compuestos Similares
Phenylboronic acid
Methyl phenylboronic acid
Ethyl phenylboronic acid
Isopropyl phenylboronic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
[4-(propan-2-yloxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYUZVPSHMRJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681535 | |
| Record name | [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033726-21-4 | |
| Record name | [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1504129.png)

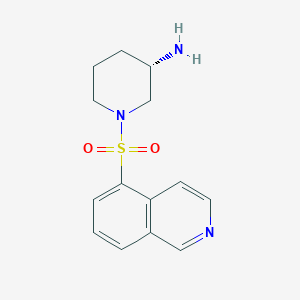
![(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole](/img/structure/B1504141.png)
![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)
![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)
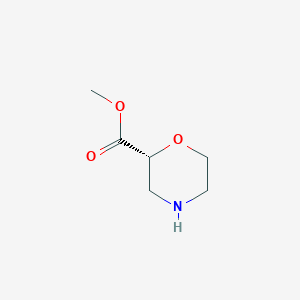

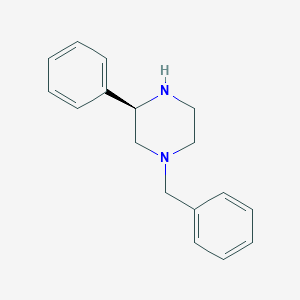
![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)
![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)
